molecular formula C9H17NO3 B6305739 tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate CAS No. 1933715-02-6

tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate

Cat. No.: B6305739
CAS No.: 1933715-02-6
M. Wt: 187.24 g/mol
InChI Key: OBLFUJCDADLZAJ-PKPIPKONSA-N
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Description

Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-methylazetidine-1-carboxylate with a suitable oxidizing agent to introduce the hydroxyl group at the 3-position. Common oxidizing agents used in this process include tert-butyl hydroperoxide . The reaction is usually carried out under mild conditions to avoid over-oxidation and to ensure high yield and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems offer several advantages, including improved reaction efficiency, better control over reaction conditions, and enhanced safety . The use of flow microreactors allows for the continuous production of the compound, making the process more scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding tert-butyl 2-methylazetidine-1-carboxylate.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of tert-butyl (2S)-3-oxo-2-methylazetidine-1-carboxylate.

    Reduction: Formation of tert-butyl 2-methylazetidine-1-carboxylate.

    Substitution: Formation of tert-butyl (2S)-3-halo-2-methylazetidine-1-carboxylate or tert-butyl (2S)-3-amino-2-methylazetidine-1-carboxylate.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-methylazetidine-1-carboxylate: Lacks the hydroxyl group at the 3-position.

    Tert-butyl (2S)-3-oxo-2-methylazetidine-1-carboxylate: Contains a carbonyl group instead of a hydroxyl group at the 3-position.

    Tert-butyl (2S)-3-amino-2-methylazetidine-1-carboxylate: Contains an amino group instead of a hydroxyl group at the 3-position.

Uniqueness

Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate is unique due to the presence of the hydroxyl group at the 3-position, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with target molecules, making it a versatile compound in various applications .

Properties

IUPAC Name

tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLFUJCDADLZAJ-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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